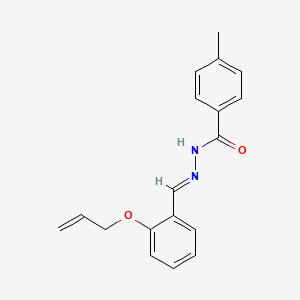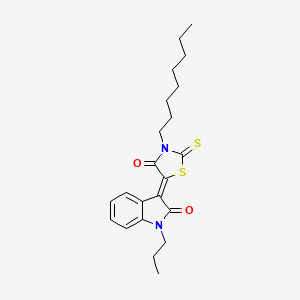
N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to an aromatic ring. The compound’s structure includes an allyloxy group and a benzylidene moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide typically involves the condensation of 2-(allyloxy)benzaldehyde with 4-methylbenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Mécanisme D'action
The mechanism by which N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzylidene moiety can interact with specific receptors, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide can be compared with other similar compounds such as:
N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
N’-(2-(Allyloxy)benzylidene)-4-hydroxybenzohydrazide: The presence of a hydroxy group can enhance its solubility and potential biological activity.
N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide: The trimethoxy substitution pattern can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
302910-31-2 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-methyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-22-17-7-5-4-6-16(17)13-19-20-18(21)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+ |
Clé InChI |
VTGZSJWWRKINNU-CPNJWEJPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974818.png)
![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974825.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)

![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)


